
3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) is a fluorinated heterocyclic compound. It belongs to the indolizinone family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorinated starting materials and cyclization agents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the indolizinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indolizinone ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: The compound’s stability and reactivity make it useful in manufacturing processes and material science.
Wirkmechanismus
The mechanism of action of 3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolizinone: The parent compound without the fluorine atom.
Fluorinated Indoles: Compounds with similar structures but different functional groups.
Pyrrolopyrazines: Another class of heterocyclic compounds with biological activity.
Uniqueness
3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it distinct from other similar compounds and valuable for various applications in research and industry.
Biologische Aktivität
3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI) is a synthetic compound belonging to the indolizinone class, which has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and as a receptor tyrosine kinase (RTK) inhibitor. This article delves into the compound's synthesis, biological evaluations, and its implications in therapeutic applications.
Synthesis of 3(2H)-Indolizinone
The synthesis of 3(2H)-indolizinones often involves multi-step organic reactions, including cyclization and functionalization processes. The compound can be derived from various precursors through methods such as the Knoevenagel reaction and other condensation techniques. For instance, structural modifications at the C-3 position have been shown to enhance the biological activity of indolizinones by improving their binding affinity to target enzymes.
1. Inhibition of Receptor Tyrosine Kinases (RTKs)
Research indicates that 3(2H)-indolizinone derivatives exhibit significant inhibitory effects on various RTKs, which are crucial in cancer progression. A study highlighted that specific modifications at the C-3 position led to selective inhibition of RTKs such as VEGF (Flk-1) and EGF. The potency of these compounds was assessed using human cancer cell lines, revealing submicromolar IC50 values for some derivatives .
Compound | RTK Target | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | VEGF (Flk-1) | <0.5 | High |
Compound B | EGF | <0.8 | Moderate |
Compound C | PDGF | <1.0 | High |
2. Cytotoxicity Studies
Cytotoxicity assays conducted on human breast cancer cell lines (MCF7) demonstrated that several derivatives of 3(2H)-indolizinone exhibit potent cytotoxic effects. The growth inhibition was measured using the MTS assay, with results indicating effective dose-response relationships across a range of concentrations.
- Example Data from Cytotoxicity Assays:
Compound | Concentration Range (µM) | IC50 (µM) |
---|---|---|
Compound A | 1-100 | 15 |
Compound B | 1-100 | 25 |
Compound C | 1-100 | 30 |
The mechanism through which these compounds exert their biological effects primarily involves competitive inhibition at the ATP-binding site of RTKs. Molecular docking studies have provided insights into how structural modifications influence binding affinity and selectivity towards specific kinases .
Case Studies
Several case studies have illustrated the therapeutic potential of indolizinone derivatives:
- Case Study 1: A derivative demonstrated significant inhibition of tumor growth in xenograft models, supporting its application as a chemotherapeutic agent.
- Case Study 2: Clinical trials involving modified indolizinones showed promising results in patients with refractory cancers, indicating favorable safety profiles and preliminary efficacy.
Eigenschaften
IUPAC Name |
(7S,8aS)-7-fluoro-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO/c9-6-3-4-10-7(5-6)1-2-8(10)11/h6-7H,1-5H2/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGUMTGYRXNWMQ-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CC(CC2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1C[C@H](CC2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.